molecular formula C17H15ClN4 B2389785 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860611-04-7

2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2389785
CAS No.: 860611-04-7
M. Wt: 310.79
InChI Key: CCGAEWLEOQGFHV-UHFFFAOYSA-N
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Description

2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that features a triazolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with tert-butyl hydrazine and a suitable pyridine derivative under acidic or basic conditions to form the triazolo-pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the triazolo-pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and triazolo-pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolo-pyridine core.

Scientific Research Applications

2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyridine derivatives, such as:

  • 2-(Tert-butyl)-7-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
  • 2-(Tert-butyl)-7-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Uniqueness

The uniqueness of 2-Tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and chlorophenyl groups can enhance its stability and selectivity in various applications .

Properties

IUPAC Name

2-tert-butyl-7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4/c1-17(2,3)16-20-15-14(10-19)13(8-9-22(15)21-16)11-4-6-12(18)7-5-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGAEWLEOQGFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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